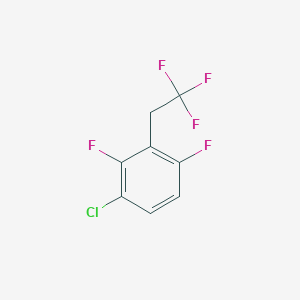
1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)-benzene
Descripción general
Descripción
1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)-benzene (1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene) is a fluorinated benzene compound with a unique combination of properties. It is a colorless liquid with a low boiling point and low vapor pressure. It is non-flammable and non-toxic, making it an attractive alternative to many other compounds. 1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent for chromatographic separations, and as a starting material for the synthesis of other fluorinated compounds. It is also used in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects.
Mecanismo De Acción
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has been studied for its mechanism of action in various drugs. The compound has been found to interact with various proteins and enzymes, resulting in changes in their structure and function. For example, the compound has been found to inhibit the enzyme cyclooxygenase-2, resulting in the inhibition of prostaglandin synthesis. It has also been found to interact with various receptors, such as the serotonin 5-HT1A receptor, resulting in changes in the receptor's activity.
Efectos Bioquímicos Y Fisiológicos
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has been studied for its biochemical and physiological effects. The compound has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as anti-cancer and anti-HIV effects. It has also been found to have antioxidant and antifungal effects, as well as anti-allergic and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has several advantages for laboratory experiments. It is a non-flammable, non-toxic compound, making it safe to use and store. It is also a colorless liquid with a low boiling point and low vapor pressure, making it suitable for a variety of applications. However, the compound has several limitations. It is not soluble in water, making it difficult to use in aqueous solutions. It is also not compatible with many other compounds, making it difficult to use in certain reactions.
Direcciones Futuras
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has a variety of potential future applications. It could be used in the development of new drugs and drug delivery systems. It could also be used in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new materials for fuel cells and batteries. Finally, it could be used in the development of new analytical methods for the
Propiedades
IUPAC Name |
1-chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-5-1-2-6(10)4(7(5)11)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANXKUSEDJIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



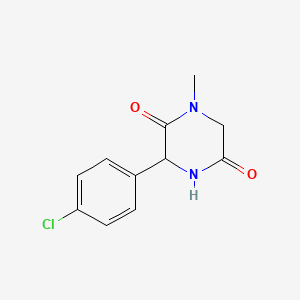
![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)
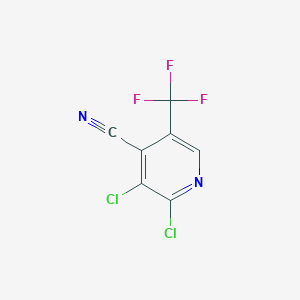

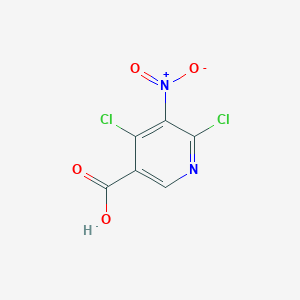
![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)
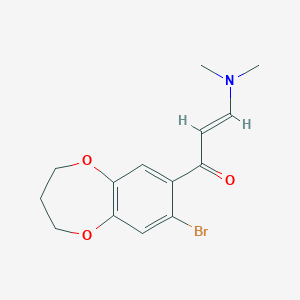

![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)
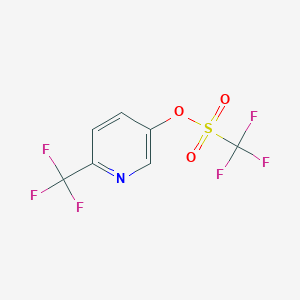
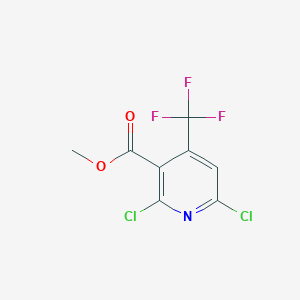
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1388470.png)